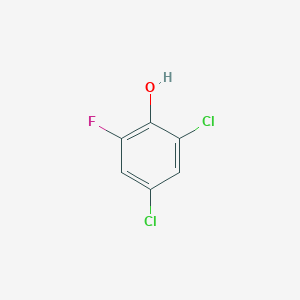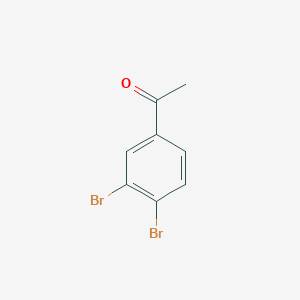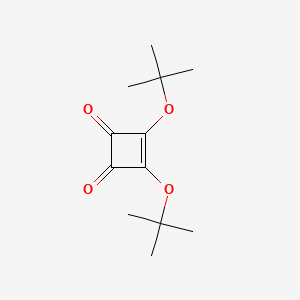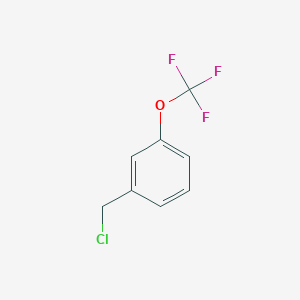
2-Methoxybenzoylcyanid
Übersicht
Beschreibung
2-Methoxybenzoyl cyanide is an organic compound with the molecular formula C9H7NO. It is a derivative of benzoyl cyanide where a methoxy group (-OCH3) is attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-Methoxybenzoyl cyanide has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Biochemische Analyse
Biochemical Properties
It is known that benzylic halides, which are structurally similar to 2-Methoxybenzoyl cyanide, typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that 2-Methoxybenzoyl cyanide may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Cyanide, a component of 2-Methoxybenzoyl cyanide, is known to inhibit cytochrome c oxidase and potentially other metabolic enzymes, thereby causing a cascade of metabolic perturbations that can lead to cell death .
Molecular Mechanism
The molecular mechanism of 2-Methoxybenzoyl cyanide is not well-understood. It is likely that the cyanide moiety plays a significant role in its activity. Cyanide is known to bind to the cytochrome c oxidase Cu-heme center, preventing the consumption of cellular oxygen and the process of ATP generation .
Temporal Effects in Laboratory Settings
It is known that the effects of cyanide, a component of 2-Methoxybenzoyl cyanide, can vary over time, with effects ranging from milliseconds (response time) to years (lifetime) .
Dosage Effects in Animal Models
Studies on cyanide toxicity have shown that the effects of cyanide can vary with different dosages .
Metabolic Pathways
Cyanide, a component of 2-Methoxybenzoyl cyanide, is known to disrupt several metabolic pathways, including those involving the tricarboxylic acid cycle .
Transport and Distribution
It is likely that its transport and distribution are influenced by its chemical structure and the presence of the cyanide moiety .
Subcellular Localization
It is likely that its localization is influenced by its chemical structure and the presence of the cyanide moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methoxybenzoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzoic acid with cyanide sources under specific conditions. The reaction typically requires a strong base, such as sodium or potassium hydroxide, to deprotonate the carboxylic acid, followed by the addition of a cyanide donor like potassium cyanide.
Industrial Production Methods: In an industrial setting, the synthesis of 2-methoxybenzoyl cyanide may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxybenzoyl cyanide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of 2-methoxybenzoyl cyanide can lead to the formation of 2-methoxybenzoic acid or its derivatives.
Reduction: Reduction of the nitrile group results in the formation of 2-methoxybenzylamine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Wirkmechanismus
2-Methoxybenzoyl cyanide is similar to other benzoyl cyanides, such as 2-methylbenzoyl cyanide and 3-methoxybenzoyl cyanide. its unique methoxy group imparts distinct chemical properties that differentiate it from these compounds. The presence of the methoxy group can affect the compound's reactivity, solubility, and biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Methylbenzoyl cyanide
3-Methoxybenzoyl cyanide
4-Methoxybenzoyl cyanide
Eigenschaften
IUPAC Name |
2-methoxybenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHWLEGZZRUPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540890 | |
| Record name | 2-Methoxybenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72371-46-1 | |
| Record name | 2-Methoxybenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1590017.png)












